Isochuanliansu

Description

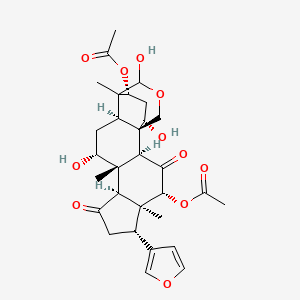

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28?,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHGAWHOBGXBGC-MIUHORAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]([C@@]23COC(C1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00913606 | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97871-44-8 | |

| Record name | Isochuanliansu | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097871448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Furan-3-yl)-1,7,20-trihydroxy-4,8,13-trimethyl-11,15-dioxohexadecahydro-4,10-(methanooxymethano)cyclopenta[a]phenanthrene-3,12-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00913606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isochuanliansu (Isotoosendanin) for Researchers, Scientists, and Drug Development Professionals

Introduction

Isochuanliansu, also known as Isotoosendanin, is a complex natural product isolated from plants of the Melia genus, particularly Melia toosendan. It belongs to the class of limonoids, which are highly oxygenated and modified triterpenes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. Detailed experimental protocols and descriptions of its engagement with key signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Identification

The chemical identity of this compound is well-established, and its structural details are crucial for understanding its biological activity and for any synthetic or semi-synthetic efforts.

IUPAC Name: [(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate[1]

Synonyms: Isotoosendanin[2]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative and qualitative physicochemical properties of this compound is provided below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈O₁₁ | [1] |

| Molecular Weight | 574.62 g/mol | [1][3] |

| CAS Number | 97871-44-8 | |

| Appearance | Solid | |

| Purity | >98.0% (Commercially available) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | |

| Storage | Store at -20°C |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following sections outline key experimental protocols related to this compound.

Extraction and Isolation from Melia toosendan

A general procedure for the isolation of limonoids, including this compound, from the bark of Melia toosendan involves the following steps:

-

Plant Material Preparation: Dried barks of Melia toosendan are crushed into a powder.

-

Extraction: The powdered bark is extracted multiple times with 95% ethanol under reflux.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate) to separate different fractions.

-

Purification: Fractions containing this compound are further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Analytical Quantification by LC-MS/MS

A sensitive and accurate method for the quantification of Isotoosendanin in biological matrices, such as rat plasma, has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples are subjected to protein precipitation using an appropriate organic solvent (e.g., acetonitrile). An internal standard (IS), such as genistein, is added before precipitation.

-

Chromatographic Separation: The supernatant is injected onto a C18 column (e.g., Capcell PAK C18, 100 x 4.6 mm). The mobile phase typically consists of a mixture of methanol, an aqueous buffer (e.g., 10 mM ammonium acetate), and an acid (e.g., formic acid) in a specific ratio (e.g., 80:20:0.1, v/v/v). The flow rate is maintained at a constant value (e.g., 0.6 mL/min).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode. The transitions monitored are typically m/z 557 → 437 for Isotoosendanin and m/z 271 → 215 for the internal standard, genistein.

-

Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. The concentration of Isotoosendanin in the samples is then determined from this curve.

In Vitro Cell Viability Assay

To assess the cytotoxic effects of this compound on cancer cells, a cell viability assay such as the MTT or CCK-8 assay is commonly employed.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT549, and 4T1 for triple-negative breast cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Incubation: After the treatment period, the assay reagent (e.g., MTT or CCK-8) is added to each well, and the plates are incubated according to the manufacturer's instructions.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It has been shown to inhibit the growth of various cancer cells, particularly triple-negative breast cancer (TNBC). Its mechanisms of action involve the modulation of key signaling pathways.

Inhibition of the TGF-β/SMAD Signaling Pathway

This compound is a direct inhibitor of the Transforming Growth Factor-β receptor 1 (TGFβR1). By binding to TGFβR1, it abrogates its kinase activity, thereby blocking the downstream signaling cascade. This pathway is crucial for epithelial-mesenchymal transition (EMT), a process that promotes cancer cell migration, invasion, and metastasis.

Modulation of the JAK/STAT3 Signaling Pathway

This compound has also been reported to inhibit the JAK/STAT3 signaling pathway. This inhibition is mediated by its direct targeting of SHP-2, leading to its enhanced stability and reduced ubiquitination. The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is implicated in various cancers.

Conclusion

This compound (Isotoosendanin) is a promising natural product with well-defined anti-cancer properties. Its ability to directly target and inhibit key signaling pathways, such as TGF-β/SMAD and JAK/STAT3, provides a strong rationale for its further investigation as a therapeutic agent. The information provided in this technical guide, including its chemical properties, detailed experimental protocols, and mechanisms of action, serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies.

References

Toosendanin: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Toosendanin, a bioactive limonoid triterpenoid. Initially used in traditional Chinese medicine, recent scientific investigation has unveiled its potent and diverse pharmacological activities, particularly in the realm of oncology. This whitepaper details its discovery and origin, presents its biological activity through quantitative data, outlines key experimental methodologies for its study, and visualizes its complex interactions with cellular signaling pathways.

Discovery and Origin

Toosendanin is a natural compound predominantly isolated from the bark and fruit of Melia toosendan Sieb. et Zucc., a tree native to China and India.[1] In traditional Chinese medicine, the fruit of this tree is known as "Chuan Lian Zi" (川楝子) and has been historically used for its anthelmintic and analgesic properties.[2] Modern phytochemical research has identified Toosendanin as one of the principal bioactive constituents of Melia toosendan, responsible for many of its therapeutic effects.

Quantitative Biological Activity

Toosendanin has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| U87MG | Glioma | 114.5 µM (48h) | [3] |

| LN18 | Glioma | 172.6 µM (48h) | [3] |

| LN229 | Glioma | 217.8 µM (48h) | [3] |

| U251 | Glioma | 265.6 µM (48h) | |

| SW480 | Colorectal Cancer | 0.125 - 0.5 µM (48h) | |

| HL-60 | Promyelocytic Leukemia | 28 ng/mL (48h) | |

| GIST-T1 | Gastrointestinal Stromal Tumor | 40, 80, 160 nM (48h) | |

| CAL27 | Oral Squamous Cell Carcinoma | 25.39 ± 1.37 nM (48h) | |

| HN6 | Oral Squamous Cell Carcinoma | 13.93 ± 1.13 nM (48h) | |

| HOEC | Normal Oral Cells | 34.06 ± 3.64 nM (48h) |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in Toosendanin research.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere.

-

The cells are then treated with varying concentrations of Toosendanin (e.g., 0.031 to 0.5 µM) for 24 or 48 hours.

-

Following treatment, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved in DMSO.

-

The optical density is measured at 490 nm using a microplate reader.

-

The cell growth inhibition rate is calculated as: 1 - (OD of experiment / OD of control).

-

-

CCK-8 Assay:

-

Glioma cells are treated with different concentrations of Toosendanin (0, 50, 100, 200, and 300 µM).

-

The assay is performed at various time points to assess dose- and time-dependent effects on cell viability.

-

Apoptosis Assays

-

Hoechst 33342 Staining:

-

Cells are plated on coverslips in 6-well plates (1.5x10⁵ cells/well) and incubated for 24 hours.

-

The cells are then treated with Toosendanin (e.g., 0.125 or 0.5 µM) for 48 hours.

-

After treatment, the cells are washed with PBS and incubated with Hoechst 33342 stain for 30 minutes in a CO2 incubator.

-

Following three rinses in PBS, the nuclear morphology is examined under a fluorescent microscope. Apoptotic nuclei are identified by condensed and fragmented chromatin.

-

-

Annexin V-FITC/PI Double Staining:

-

U87MG and LN18 cells are seeded in a 6-well plate at a concentration of 4 x 10⁵ cells/mL.

-

After 48 hours of treatment with Toosendanin, the cells are collected.

-

The cells are resuspended in 100 µL of 1x binding buffer and incubated with 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) for 20 minutes at room temperature in the dark.

-

An additional 400 µL of 1x binding buffer is added, and the rate of apoptosis is analyzed by flow cytometry.

-

Western Blot Analysis

-

Cells are treated with Toosendanin for a specified period.

-

Total protein is extracted from the cells, and the concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, pro-caspase-3, PARP, AKT, p-AKT, GSK-3β, p-GSK-3β, β-catenin).

-

After washing, the membrane is incubated with a secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

Toosendanin exerts its anticancer effects through the modulation of multiple critical signaling pathways.

PI3K/Akt/mTOR Pathway

Toosendanin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in glioma cells. It achieves this by reducing the phosphorylation levels of PI3K, Akt, and mTOR in a dose-dependent manner, without affecting the total protein levels of these kinases. This inhibition leads to decreased cell proliferation, migration, and invasion, and promotes apoptosis.

AKT/GSK-3β/β-catenin Pathway

In colorectal cancer cells, Toosendanin suppresses the AKT/GSK-3β/β-catenin pathway. This leads to a decrease in the levels of p-AKT, p-GSK-3β, and β-catenin, ultimately inhibiting cancer cell growth and inducing apoptosis.

JNK Signaling Pathway

Toosendanin has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells through the suppression of the JNK signaling pathway. This highlights a distinct mechanism of action in hematopoietic malignancies.

Autophagy Inhibition

Toosendanin acts as a potent late-stage autophagy inhibitor by directly targeting and inhibiting the vacuolar-type H+-translocating ATPase (V-ATPase). This action elevates lysosomal pH and impairs the activity of lysosomal enzymes, leading to the accumulation of autophagosomes. By blocking chemotherapy-induced protective autophagy, Toosendanin can sensitize cancer cells to conventional chemotherapeutic agents.

Induction of Ferroptosis

In gastrointestinal stromal tumor (GIST) cells, Toosendanin has been shown to induce ferroptosis, a form of iron-dependent regulated cell death. It achieves this by regulating the NCOA4-mediated ferritinophagy pathway. This leads to an increase in lipid reactive oxygen species (ROS) and ferrous ion content, ultimately resulting in cell death.

Conclusion

Toosendanin is a promising natural product with well-documented anticancer properties. Its multifaceted mechanism of action, involving the modulation of several key signaling pathways and the induction of multiple forms of cell death, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Toosendanin.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Isochuanliansu and Related Limonoids

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a preliminary overview of the mechanism of action of Isochuanliansu and structurally related limonoids, with a focus on their effects on cancer cell signaling pathways. The information presented is based on initial studies and aims to provide a foundation for further research and development.

Core Mechanism of Action: Induction of Apoptosis

Preliminary studies on compounds structurally related to this compound, such as Toosendanin, indicate a primary mechanism of action involving the induction of apoptosis in cancer cells. This programmed cell death is initiated through a multi-faceted approach, targeting several key signaling pathways. The following sections detail these pathways and the experimental evidence supporting their involvement.

Key Signaling Pathways Modulated by Related Limonoids

The anti-cancer effects of these compounds appear to be mediated through the modulation of several critical signaling cascades, including the JNK, AKT/GSK-3β/β-catenin, mitochondrial, and endoplasmic reticulum (ER) stress pathways.

In human promyelocytic leukemia HL-60 cells, Toosendanin has been shown to induce apoptosis through the suppression of the JNK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. The inhibition of the CDC42/MEKK1/JNK cascade by Toosendanin leads to the downstream activation of apoptotic processes.[1]

The AKT/GSK-3β/β-catenin pathway, which is crucial for the progression of colorectal cancer, is another target. Toosendanin has been observed to inhibit this pathway in CRC SW480 cells, leading to decreased cell viability, apoptosis, and S-phase cell cycle arrest.[2] The suppression of this pathway results in the translocation of β-catenin outside the nucleus, thereby modulating the expression of genes involved in cell survival and proliferation.[2]

Trichosanthin, a ribosome-inactivating protein with some structural similarities to limonoids, has been shown to induce apoptosis in HL-60 cells through both mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[3] This involves the activation of key caspases, including caspase-8, -9, and -3. The mitochondrial pathway is characterized by a reduction in mitochondrial membrane potential and the release of cytochrome c and Smac. The ER stress pathway is evidenced by the upregulation of BiP and CHOP, and the activation of caspase-4.

Quantitative Data Summary

The following table summarizes the available quantitative data from preliminary studies on Toosendanin.

| Cell Line | Assay | Endpoint | Value | Reference |

| HL-60 | Proliferation | IC50 (48h) | 28 ng/mL |

Experimental Protocols

Detailed experimental protocols were not available in the preliminary literature. However, based on the reported findings, the following standard methodologies were likely employed.

-

Principle: To determine the concentration of the compound that inhibits cell growth by 50% (IC50), colorimetric assays such as MTT or WST-1, or fluorescence-based assays using reagents like resazurin are commonly used.

-

General Procedure:

-

Cancer cells (e.g., HL-60, SW480) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 48 hours).

-

A viability reagent is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

The absorbance or fluorescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

-

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine externalization, DNA fragmentation, and caspase activation.

-

General Procedure (Annexin V/Propidium Iodide Staining):

-

Cells are treated with the test compound for the desired time.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

General Procedure:

-

Cells are treated with the test compound and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., JNK, AKT, cleaved PARP, Bcl-2, Bax).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The preliminary evidence suggests that this compound and related limonoids, such as Toosendanin, are promising anti-cancer agents that induce apoptosis through the modulation of multiple signaling pathways. The JNK, AKT/GSK-3β/β-catenin, mitochondrial, and ER stress pathways have been identified as key targets.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound.

-

Conducting comprehensive dose-response and time-course studies in a wider range of cancer cell lines.

-

Validating the observed in vitro effects in in vivo animal models.

-

Performing detailed proteomic and genomic analyses to identify additional signaling pathways and off-target effects.

This technical guide serves as a foundational document to guide further investigation into the therapeutic potential of this compound and its analogs.

References

- 1. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toosendanin inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trichosanthin induced apoptosis in HL-60 cells via mitochondrial and endoplasmic reticulum stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Toosendanin: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Natural Triterpenoid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toosendanin (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan, has emerged as a promising natural compound with a broad spectrum of biological activities. Historically utilized in traditional medicine as an insecticide and anthelmintic, recent scientific investigations have unveiled its potent anti-tumor, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the biological activity of Toosendanin, with a primary focus on its anti-cancer effects. We delve into the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development. Signaling pathways are elucidated through diagrams, and experimental workflows are visualized to offer a clear and concise understanding of the methodologies employed in evaluating this multifaceted compound.

Introduction

Toosendanin (TSN), also referred to as Isochuanliansu, is a natural product that has garnered significant interest within the scientific community. Its complex chemical structure, a C26 triterpenoid, underpins its diverse pharmacological effects.[1] The primary focus of contemporary research on Toosendanin lies in its potential as an anti-neoplastic agent.[2] Studies have demonstrated its efficacy in various cancer models, including glioma, breast cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[3][4][5] This guide will synthesize the current understanding of Toosendanin's biological activity, offering a technical resource for researchers exploring its therapeutic applications.

Anti-Cancer Activity of Toosendanin

Toosendanin exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting protective autophagy, and causing cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Toosendanin has been shown to be a potent inducer of apoptosis in various cancer cell lines. This process is often mediated through the modulation of key signaling pathways that regulate cell survival and death.

Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions, such as chemotherapy. Toosendanin has been identified as a novel and potent late-stage autophagy inhibitor. By blocking the fusion of autophagosomes with lysosomes, Toosendanin prevents the degradation of cellular components and sensitizes cancer cells to conventional chemotherapeutic agents.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Toosendanin has been demonstrated to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting the proliferation of cancer cells.

Key Signaling Pathways Modulated by Toosendanin

The biological activities of Toosendanin are orchestrated through its interaction with several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Toosendanin has been shown to inhibit this pathway, leading to decreased cancer cell viability and proliferation. Deactivation of Akt/mTOR signaling by Toosendanin contributes to its anti-tumor effects, including the reversal of the epithelial-mesenchymal transition (EMT) in pancreatic cancer.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Toosendanin has been found to inhibit the p38 MAPK signaling pathway, which contributes to its immunosuppressive and anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of Toosendanin from various studies.

Table 1: IC50 Values of Toosendanin in Different Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| Activated T-cells | - | Proliferation | 10 ± 2.02 nM | |

| Pancreatic Cancer Cells | Pancreatic Cancer | Viability | Dose-dependent | |

| Diffuse Large B-Cell Lymphoma Cells | Lymphoma | Viability | Not specified | |

| Triple-Negative Breast Cancer Cells | Breast Cancer | Proliferation | Not specified |

Table 2: Effects of Toosendanin on Protein Expression

| Protein | Pathway/Process | Effect of Toosendanin | Cell Line | Reference |

| LC3-II | Autophagy | Increased accumulation | HeLa, MDA-MB-231 | |

| SQSTM1/p62 | Autophagy | Increased accumulation | HeLa | |

| E-cadherin | EMT | Increased expression | Pancreatic Cancer Cells | |

| Vimentin | EMT | Reduced expression | Pancreatic Cancer Cells | |

| ZEB1 | EMT | Reduced expression | Pancreatic Cancer Cells | |

| SNAIL | EMT | Reduced expression | Pancreatic Cancer Cells | |

| p-Akt | PI3K/Akt | Decreased phosphorylation | Pancreatic Cancer Cells | |

| p-mTOR | PI3K/Akt | Decreased phosphorylation | Pancreatic Cancer Cells | |

| p-p38 MAPK | MAPK | Inhibited phosphorylation | Activated T-cells |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Toosendanin.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Toosendanin on cancer cells.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Toosendanin (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Toosendanin.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of Toosendanin for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Autophagy Assay (Western Blot for LC3 and p62)

Objective: To assess the effect of Toosendanin on autophagic flux.

Protocol:

-

Cell Treatment: Treat cells with Toosendanin, with or without an autophagy inducer (e.g., rapamycin) or inhibitor (e.g., chloroquine) as controls.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against LC3 and SQSTM1/p62. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: An accumulation of the lipidated form of LC3 (LC3-II) and p62 indicates a blockage of autophagic flux.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Toosendanin on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with Toosendanin for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of Toosendanin on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

Protocol:

-

Cell Treatment and Lysis: Treat cells with Toosendanin and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p38, p38).

-

Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and ECL substrate for detection. Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion and Future Directions

Toosendanin is a natural triterpenoid with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis, inhibit protective autophagy, and arrest the cell cycle through the modulation of key signaling pathways makes it a compelling candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic utility of Toosendanin. Future research should focus on in-vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of potential synergistic combinations with existing chemotherapeutic agents to translate the promising preclinical findings into clinical applications.

References

- 1. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy [ijbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toosendanin Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Sources and Natural Distribution of Isoquinoline Alkaloids: A Technical Guide

A Note on "Isochuanliansu": Extensive searches of scientific literature and chemical databases did not yield any results for a compound named "this compound." It is highly probable that this term is a misspelling or a highly localized or trivial name for a known compound. Based on the context of natural product chemistry, it is likely that the intended subject of inquiry is the broad and significant class of plant-derived compounds known as isoquinoline alkaloids . This guide will, therefore, provide a comprehensive overview of the source plants and natural occurrence of isoquinoline alkaloids, a group to which the intended compound likely belongs.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and structurally diverse group of naturally occurring nitrogen-containing compounds.[1][2] They are characterized by a core structure derived from isoquinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This class of alkaloids is renowned for its wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[2][3][4] Prominent examples of isoquinoline alkaloids with significant medicinal applications include morphine, codeine, berberine, and papaverine.

Primary Plant Sources and Natural Occurrence

Isoquinoline alkaloids are predominantly found in a specific set of plant families. Their distribution is not uniform across the plant kingdom, with certain families being particularly rich sources.

Major Plant Families Producing Isoquinoline Alkaloids:

-

Papaveraceae (Poppy Family): This family is arguably the most famous source of isoquinoline alkaloids. The opium poppy, Papaver somniferum, is a well-known producer of a complex mixture of these alkaloids, including morphine, codeine, thebaine, papaverine, and noscapine from its latex. Other members of this family, such as the celandine poppy (Stylophorum diphyllum), also contain isoquinoline alkaloids like berberine.

-

Berberidaceae (Barberry Family): This family is a significant source of protoberberine alkaloids, most notably berberine. Berberis vulgaris (Common Barberry) is a classic example of a plant rich in berberine.

-

Menispermaceae (Moonseed Family): This family is known for producing a wide array of bisbenzylisoquinoline alkaloids, which are structurally complex dimers of benzylisoquinoline units.

-

Ranunculaceae (Buttercup Family): Various genera within this family are known to produce isoquinoline alkaloids.

-

Fumariaceae (Fumitory Family): This family, often included within Papaveraceae, is also a source of various isoquinoline alkaloids.

The concentration and specific types of isoquinoline alkaloids can vary significantly between different plant species, and even between different organs of the same plant (e.g., roots, stems, leaves).

Quantitative Occurrence of Selected Isoquinoline Alkaloids

The following table summarizes the quantitative occurrence of some prominent isoquinoline alkaloids in their respective plant sources. It is important to note that these values can fluctuate based on geographical location, climate, and the specific developmental stage of the plant.

| Alkaloid | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Morphine | Papaver somniferum | Latex (Opium) | 80 - 260 | |

| Codeine | Papaver somniferum | Latex (Opium) | 5 - 25 | |

| Berberine | Berberis vulgaris | Root Bark | up to 50 | |

| Sanguinarine | Sanguinaria canadensis | Rhizome | 10 - 50 | |

| Protopine | Lamprocapnos spectabilis | Root | 3.350 | |

| Palmatine | Pseudofumaria lutea | Root | 0.268 | |

| Magnoflorine | Thalictrum foetidum | Root | 0.021 |

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids in plants is a complex enzymatic process that originates from the amino acid L-tyrosine . Tyrosine is first converted to dopamine and 4-hydroxyphenylacetaldehyde. These two compounds then condense to form the central precursor, (S)-norcoclaurine, a reaction catalyzed by norcoclaurine synthase (NCS). From (S)-norcoclaurine, a series of enzymatic modifications, including methylations, hydroxylations, and ring formations, lead to the vast diversity of isoquinoline alkaloid structures.

Experimental Protocols: A Generalized Workflow for Isolation

The extraction and isolation of isoquinoline alkaloids from plant material is a multi-step process that leverages the chemical properties of these compounds. A generalized workflow is presented below.

A common method for the extraction of these alkaloids involves the use of polar solvents like methanol or ethanol. Subsequent purification often employs acid-base extraction techniques, exploiting the basic nature of the alkaloid nitrogen to move the compounds between aqueous and organic phases. Final separation of individual alkaloids is typically achieved through chromatographic methods such as column chromatography or high-performance liquid chromatography (HPLC). The identity and structure of the isolated compounds are then confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 4. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Isochuanliansu (Isotoosendanin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochuanliansu, identified as Isotoosendanin, and its structurally related compound, Toosendanin, are triterpenoid saponins extracted from the traditional Chinese medicinal plant Melia toosendan. These natural products have garnered significant scientific interest due to their potent and diverse pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of Isotoosendanin and Toosendanin, with a focus on their anti-tumor and anti-inflammatory effects. We delve into the molecular mechanisms of action, summarizing the key signaling pathways modulated by these compounds. This document presents a compilation of quantitative data, including inhibitory concentrations and pharmacokinetic parameters, in structured tables for ease of comparison. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Finally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the complex biological activities of these promising therapeutic agents.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound (Isotoosendanin) and Toosendanin, derived from Melia toosendan, have demonstrated a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. Their complex chemical structures and multifaceted mechanisms of action present both a challenge and an opportunity for drug discovery and development. This guide aims to consolidate the current scientific knowledge on these compounds, providing a valuable resource for researchers in pharmacology, oncology, and medicinal chemistry.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Isotoosendanin and Toosendanin, providing insights into their potency and pharmacokinetic profiles.

Table 1: In Vitro Inhibitory Activity of Toosendanin

| Cell Line | Assay Type | IC50 (nM) | Reference |

| CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 | 25.39 ± 1.37 | [1] |

| HN6 (Oral Squamous Cell Carcinoma) | CCK-8 | 13.93 ± 1.13 | [1] |

| HOEC (Normal Oral Epithelial Cells) | CCK-8 | 34.06 ± 3.64 | [1] |

| Activated T-cells | Proliferation Assay | 10 ± 2.02 | [2] |

| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 8,300 |

Table 2: Pharmacokinetic Parameters of Toosendanin in Rats

| Parameter | Intravenous (2 mg/kg) | Oral (60 mg/kg) | Reference |

| Tmax (h) | - | 0.25 | |

| Cmax (µg/mL) | - | 0.34 | |

| AUC (µg/mL*h) | 1.11 | 3.32 | |

| Vd (L/kg) | 2.9 | 19.8 | |

| CL (L/h/kg) | 1.8 | 18.1 | |

| Absolute Bioavailability (%) | - | 9.9 |

Key Signaling Pathways and Mechanisms of Action

Isotoosendanin and Toosendanin exert their pharmacological effects by modulating a variety of intracellular signaling pathways.

Isotoosendanin: Targeting the TGF-β Signaling Pathway

Isotoosendanin has been shown to directly target the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and metastasis. Specifically, Isotoosendanin interacts with the TGF-β receptor 1 (TGFβR1), thereby inhibiting the downstream signaling cascade.

Toosendanin: A Multi-Target Agent

Toosendanin has been demonstrated to interact with multiple signaling pathways, contributing to its diverse pharmacological effects.

Toosendanin can suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.

Toosendanin can inhibit the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis, by modulating the ERK/Snail signaling pathway.

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses, inflammation, and apoptosis, is also modulated by Toosendanin.

Toosendanin can also modulate the Stimulator of Interferon Genes (STING) pathway, which is a key component of the innate immune system that detects cytosolic DNA and triggers an immune response.

The PI3K/Akt/mTOR pathway, a crucial regulator of cell proliferation, growth, and survival, is another target of Toosendanin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Isotoosendanin and Toosendanin.

Cell Viability Assay (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of Isotoosendanin and Toosendanin on cancer cells.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., CAL27, HN6)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Isotoosendanin/Toosendanin stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Isotoosendanin or Toosendanin in complete culture medium from the stock solution.

-

Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis

This protocol is used to detect the expression and phosphorylation status of proteins in the signaling pathways modulated by Isotoosendanin and Toosendanin.

-

Materials:

-

Cell lysates from treated and untreated cells

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-Snail, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-mTOR, anti-TGFβR1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Determine the protein concentration of cell lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.

-

In Vivo Tumor Xenograft Study

This protocol is used to evaluate the anti-tumor efficacy of Toosendanin in a mouse model.

-

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Cancer cell line (e.g., CAL27)

-

Toosendanin solution for injection

-

Vehicle control (e.g., saline with a small percentage of DMSO and Tween 80)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer Toosendanin (e.g., 5 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) on a predetermined schedule.

-

Measure the tumor volume with calipers every few days using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Conclusion

Isotoosendanin and Toosendanin are promising natural products with significant pharmacological potential, particularly in the fields of oncology and immunology. Their ability to modulate multiple key signaling pathways underscores their complex and potent bioactivities. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their quantitative pharmacology, mechanisms of action, and relevant experimental methodologies. Further in-depth studies are warranted to fully elucidate their therapeutic potential and to pave the way for their clinical development as novel therapeutic agents. The detailed protocols and visual aids provided herein are intended to facilitate and inspire future research in this exciting area of natural product drug discovery.

References

In Vitro Bioactivity of Toosendanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro bioactivities of Toosendanin, a triterpenoid natural product isolated from the bark and fruit of Melia toosendan. Initially identified through an inquiry for "Isochuanliansu," further investigation revealed this to be a likely reference to Toosendanin (Chuanliansu, 川楝素), a compound with a rich history in traditional Chinese medicine. This document summarizes the key anticancer, antiviral, and anti-inflammatory properties of Toosendanin, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and drug development efforts.

Data Presentation: Bioactivity of Toosendanin

The following tables summarize the in vitro bioactivities of Toosendanin across various experimental models.

Table 1: Anticancer Activity of Toosendanin

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | MTT Assay | Cell Viability (48h) | 28 ng/mL | [1] |

| MKN-45 | Human Gastric Cancer | CCK-8 Assay | Cell Viability (48h) | 81.06 nmol/L | |

| U87MG | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 114.5 µM | [2] |

| LN18 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 172.6 µM | [2] |

| LN229 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 217.8 µM | [2] |

| U251 | Human Glioblastoma | CCK-8 Assay | Cell Viability (48h) | 265.6 µM | [2] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Activity of Toosendanin

| Virus | Host Cell Line | Assay | Endpoint | EC50/IC50 Value | Reference |

| African Swine Fever Virus (ASFV) | Porcine Alveolar Macrophages (PAMs) | Not Specified | Viral Replication | EC50 = 0.085 µM | |

| Rift Valley Fever Virus (RVFV) | Not Specified | Not Specified | Viral Infection | IC50 = 0.13 µM | |

| SARS-CoV-2 | Vero-E6 | qRT-PCR | Viral RNA Quantification | IC50 = 0.24 µM |

Note: EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 in this context refers to the concentration that inhibits 50% of viral activity.

Table 3: Anti-inflammatory Activity of Toosendanin

| Cell Line | Inducer | Assay | Endpoint | IC50 Value | Reference |

| RAW264.7 | LPS | TNF-α Release Assay | TNF-α Inhibition | 2.7 µg/mL |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of Toosendanin on cell viability by measuring the metabolic activity of cells.

Materials:

-

Toosendanin stock solution

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

-

Compound Treatment: Prepare serial dilutions of Toosendanin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Toosendanin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Toosendanin) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in the dark in the incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of Toosendanin required to reduce the number of viral plaques by 50%.

Materials:

-

Toosendanin stock solution

-

Host cell line permissive to the virus

-

Virus stock of known titer

-

Cell culture medium

-

Overlay medium (e.g., medium with agarose or methylcellulose)

-

Crystal violet staining solution (e.g., 0.8% crystal violet in 50% ethanol)

-

Formalin (10% in PBS)

-

6-well or 24-well plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed host cells into plates and grow until a confluent monolayer is formed.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus. In parallel, prepare various concentrations of Toosendanin in culture medium.

-

Infection: Remove the growth medium from the cells. Inoculate the cells with the virus dilution, typically aiming for 40-80 plaque-forming units (PFU) per well.

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay Application: Carefully aspirate the virus inoculum. Overlay the cell monolayer with the overlay medium containing the different concentrations of Toosendanin. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each Toosendanin concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Griess Assay for Nitric Oxide Inhibition

This colorimetric assay is used to measure the effect of Toosendanin on nitric oxide (NO) production by measuring its stable metabolite, nitrite.

Materials:

-

Toosendanin stock solution

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Cell culture medium

-

Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

-

Sodium nitrite standard solution

-

96-well microplate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate. Pre-treat the cells with various concentrations of Toosendanin for a specified time.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess Reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.

-

Absorbance Reading: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by Toosendanin at each concentration relative to the LPS-stimulated control.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro screening of Toosendanin bioactivity.

Signaling Pathways

Caption: Toosendanin inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Toosendanin induces apoptosis via suppression of the JNK pathway.

References

Unmasking the Molecular Arsenal of Isochuanliansu: A Technical Guide to its Core Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the molecular targets of Isochuanliansu, also known as Toosendanin (TSN), a natural triterpenoid with significant therapeutic potential. By delving into its mechanisms of action, this document provides a comprehensive resource for researchers and professionals engaged in drug discovery and development. Through a synthesis of current research, we present a clear overview of this compound's interactions with key cellular components, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Identified Molecular Targets of this compound (Toosendanin)

This compound exerts its biological effects by engaging with multiple molecular targets, leading to a cascade of downstream events that influence cellular processes ranging from immune response to cell survival. The primary identified targets are summarized below.

| Target Protein/Pathway | Specific Target(s) | Direct Effect of this compound | Downstream Consequences |

| Src Family Kinases | Hck and Lyn | Inhibition | Reprograms tumor-associated macrophages from an immunosuppressive (M2) to an immunostimulatory (M1) phenotype, enhancing anti-tumor immunity.[1][2] |

| V-ATPase | Vacuolar-type H+-translocating ATPase | Inhibition | Blocks the late stage of autophagy by preventing lysosomal acidification, leading to the accumulation of autophagosomes and sensitizing cancer cells to chemotherapy.[3] |

| Tumor Suppressor Pathways | Estrogen Receptor β (ERβ) and p53 | Induction | Contributes to its anti-cancer effects, particularly in glioblastoma, by promoting apoptosis and cell cycle arrest.[4] |

| STAT3 Signaling | Signal Transducer and Activator of Transcription 3 | Inhibition of Phosphorylation | Suppresses tumor cell proliferation and induces apoptosis by downregulating the STAT3 signaling pathway.[5] |

Quantitative Analysis of this compound's Activity

While specific binding affinities and IC50 values are not consistently reported across all studies, the effective concentrations of this compound have been documented in various experimental settings.

| Parameter | Cell/System Type | Value | Reference |

| In Vitro Efficacy (Immunosuppression) | Tumor-educated macrophages | 50 nM | |

| In Vivo Efficacy (Immunosuppression) | Mouse models of Glioblastoma | 1 mg/kg body weight | |

| In Vitro Autophagy Inhibition | Cancer cell lines | 10 nM | |

| In Vivo Autophagy Inhibition | Tumor xenograft nude mice models | 0.5 mg/kg (i.p.) | |

| IC50 (Oral Squamous Carcinoma) | CAL27 and HN6 cells | Concentration-dependent decrease in cell viability |

Detailed Experimental Protocols

The identification and validation of this compound's molecular targets have been accomplished through a series of sophisticated experimental techniques. The methodologies for these key experiments are outlined below.

Target Identification and Validation

-

Functional Drug Screening:

-

Objective: To identify small molecules that reverse the immunosuppressive phenotype of tumor-educated macrophages.

-

Methodology: Human peripheral blood mononuclear cell-derived macrophages were co-cultured with glioblastoma-derived endothelial cells and tumor-conditioned medium. A library of small molecules was screened for their ability to inhibit the expression of immunosuppressive markers on these macrophages without affecting cell viability.

-

-

Biotin-Toosendanin Pull-Down Assay:

-

Objective: To identify proteins that directly bind to this compound.

-

Methodology: A biotinylated derivative of this compound is synthesized. This probe is incubated with cell lysates to allow for the formation of biotin-Isochuanliansu-protein complexes. These complexes are then captured using streptavidin-coated beads. After washing to remove non-specific binders, the bound proteins are eluted and identified by mass spectrometry (LC-MS/MS).

-

-

Immunoprecipitation-coupled LC-MS/MS Analysis:

-

Objective: To confirm the interaction between this compound and a specific target protein in a cellular context.

-

Methodology: Cells are treated with this compound. The target protein of interest is then immunoprecipitated from the cell lysate using a specific antibody. The immunoprecipitated complex, including the target protein and any bound molecules like this compound, is then analyzed by LC-MS/MS to confirm the presence of the drug.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm the direct binding of this compound to its target protein within intact cells.

-

Methodology: This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with either a vehicle control or this compound. The cells are then heated to various temperatures. The remaining soluble protein at each temperature is then quantified by Western blotting. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

-

Functional Assays

-

Transcriptomic Analysis:

-

Objective: To determine the effect of this compound on gene expression.

-

Methodology: RNA is extracted from cells (e.g., macrophages) treated with this compound or a vehicle control. The RNA is then sequenced (RNA-Seq) to provide a comprehensive profile of the transcriptome. Differentially expressed genes are identified to understand the pathways modulated by the compound.

-

-

Cytotoxicity Assays:

-

Objective: To measure the effect of this compound on cell viability.

-

Methodology: Cancer cell lines are treated with increasing concentrations of this compound for a defined period. Cell viability is then assessed using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell number.

-

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

-

Objective: To quantify the induction of apoptosis and cell cycle arrest by this compound.

-

Methodology: For apoptosis, cells are stained with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry. For cell cycle analysis, cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and the DNA content per cell is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound inhibits Hck/Lyn, reprogramming macrophages.

Caption: this compound inhibits V-ATPase, blocking autophagy.

Caption: Workflow for this compound target identification.

References

- 1. Toosendanin | Hck/Lyn inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Toosendanin, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer effect of toosendanin and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effect of toosendanin on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profiling of Isochuanliansu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of Isochuanliansu (CAS Number: 97871-44-8), a critical step in its development as a potential therapeutic agent. The methodologies outlined herein are based on established principles of pharmaceutical sciences and are intended to generate the robust data required for regulatory submissions and to inform formulation development.

Compound Information:

-

Name: this compound

-

Synonym: Isotoosendanin[1]

-

CAS Number: 97871-44-8[1]

-

Molecular Formula: C30H38O11[1]

-

Molecular Weight: 574.6 g/mol [1]

-

IUPAC Name: [(1S,2S,4R,5S,6S,9S,10S,11R,13R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate[1]

Solubility Profiling

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and the feasibility of developing various dosage forms. A comprehensive solubility profile of this compound should be established in a range of relevant media.

Data Presentation: Solubility of this compound

The following tables should be populated with experimentally determined solubility data for this compound.

Table 1: Equilibrium Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Purified Water | 25 ± 2 | Shake-Flask | ||

| 0.1 M HCl (pH 1.2) | 25 ± 2 | Shake-Flask | ||

| Acetate Buffer (pH 4.5) | 25 ± 2 | Shake-Flask | ||

| Phosphate Buffer (pH 6.8) | 25 ± 2 | Shake-Flask | ||

| Phosphate Buffer (pH 7.4) | 25 ± 2 | Shake-Flask | ||

| Methanol | 25 ± 2 | Shake-Flask | ||

| Ethanol | 25 ± 2 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | Shake-Flask | ||

| Polyethylene Glycol 400 (PEG 400) | 25 ± 2 | Shake-Flask |

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 37°C

| pH | Buffer System | Ionic Strength (M) | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | HCl | 0.1 | ||

| 2.0 | Glycine | 0.1 | ||

| 3.0 | Citrate | 0.1 | ||

| 4.0 | Acetate | 0.1 | ||

| 5.0 | Acetate | 0.1 | ||

| 6.0 | Phosphate | 0.1 | ||

| 7.0 | Phosphate | 0.1 | ||

| 8.0 | Phosphate | 0.1 | ||

| 9.0 | Borate | 0.1 | ||

| 10.0 | Borate | 0.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous media.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., purified water, buffered solutions, organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for this compound.

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of excess solid.

-

Allow the vials to stand undisturbed at the experimental temperature to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Repeat the sampling and analysis at a later time point (e.g., after an additional 24 hours of shaking) to confirm that equilibrium has been achieved (i.e., the concentration does not significantly change).

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profiling

Stability testing is essential to understand how the quality of this compound changes over time under the influence of various environmental factors such as pH, temperature, and light. Forced degradation studies are conducted to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies should be summarized in the following table. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition Details | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | |||||

| 1 M HCl | ||||||

| Base Hydrolysis | 0.1 M NaOH | |||||

| 1 M NaOH | ||||||

| Oxidation | 3% H₂O₂ | |||||

| 10% H₂O₂ | ||||||

| Thermal | Dry Heat | |||||

| Photostability | UV Light (ICH Q1B) | |||||

| Visible Light (ICH Q1B) |

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development and validation of a stability-indicating analytical method.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber compliant with ICH Q1B guidelines

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity).

Procedure:

1. Acid and Base Hydrolysis: a. Prepare solutions of this compound in 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH. b. Incubate the solutions at a controlled temperature (e.g., 60°C or 80°C) and monitor for degradation over time (e.g., at 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

2. Oxidation: a. Prepare a solution of this compound in the presence of 3% H₂O₂. b. Store the solution at room temperature and monitor for degradation over time. c. At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.

3. Thermal Degradation: a. Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80°C or 105°C). b. At various time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photostability: a. Expose a solution of this compound and solid this compound to light in a photostability chamber according to ICH Q1B guidelines. b. A dark control sample should be stored under the same conditions but protected from light. c. At the end of the exposure period, analyze the samples by HPLC.

Analysis:

-

For all stressed samples, analyze by a stability-indicating HPLC method.

-

Calculate the percentage of degradation of this compound.

-

Determine the number of degradation products formed and their relative peak areas.

-

Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

Visualization: Forced Degradation Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways